tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate
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Overview
Description
tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(pyridin-2-ylmethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction conditions often include maintaining a controlled temperature and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate is unique due to its specific structure, which combines a pyridine ring with a piperidine ring and a tert-butyl carbamate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Chemical Structure and Properties
tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate, with the CAS number 73874-95-0, is a synthetic compound characterized by its carbamate functional group. Its molecular formula is C13H20N2O2 and it has a molecular weight of 240.31 g/mol. The compound features a piperidine ring substituted with a pyridine moiety, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar carbamate derivatives, particularly against Gram-positive bacteria. For instance, compounds with related structures have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . While specific data on this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.
The biological activity of this compound may be attributed to its ability to inhibit enzymes critical for bacterial survival. Compounds containing carbamate groups are known to interact with cholinesterases, leading to increased acetylcholine levels and subsequent neurotoxic effects in target organisms . This mechanism could be extrapolated to predict similar interactions for the compound .
In Vitro Studies
In vitro evaluations of related compounds have shown varying degrees of cytotoxicity and selectivity against cancer cell lines. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation in HepG2 cells, suggesting that modifications in the piperidine structure can enhance biological activity . While specific studies on this compound are not available, its structural framework aligns with those compounds that have shown promising results.
Case Studies
- Antibacterial Activity : A study focused on carbamate derivatives demonstrated that modifications to the piperidine ring significantly influenced antibacterial potency. Compounds structurally similar to this compound were effective against both susceptible and resistant strains of Staphylococcus .
- Cholinesterase Inhibition : Research on N-methyl carbamates revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing selectivity towards BChE over AChE. This suggests that derivatives like this compound could potentially exhibit similar inhibitory profiles .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[[4-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-13-17(7-10-18-11-8-17)12-14-6-4-5-9-19-14/h4-6,9,18H,7-8,10-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDGAULTSCMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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